molecular formula C24H25FN2O B5233020 1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine CAS No. 415959-47-6

1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine

Cat. No. B5233020
CAS RN: 415959-47-6
M. Wt: 376.5 g/mol
InChI Key: DAQYNCMTJXJGGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-[3-(Benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine and similar compounds are typically synthesized through nucleophilic substitution reactions, reductions, and fluorinations. For instance, Mishra and Chundawat (2019) describe the synthesis of related piperazine derivatives through these methods, highlighting the process's complexity and precision (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is characterized by specific geometric and conformational features. Özbey et al. (1998) describe the crystal and molecular structure of a similar compound, noting the planarity of certain rings and the chair conformation of the piperazine ring (Özbey et al., 1998).

Chemical Reactions and Properties

These compounds often participate in various chemical reactions due to their functional groups. The study by Lv et al. (2019) on a heterocyclic compound demonstrates the versatility of such compounds in multistep synthesis processes (Lv et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applications. Köysal et al. (2004) provide insights into the physical aspects, noting the planarity of benzoxazolinone ring systems in similar compounds (Köysal et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. For instance, Naveen et al. (2009) discuss the molecular and crystal structure of a related piperazine derivative, which influences its chemical behavior (Naveen et al., 2009).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O/c25-23-11-4-5-12-24(23)27-15-13-26(14-16-27)18-21-9-6-10-22(17-21)28-19-20-7-2-1-3-8-20/h1-12,17H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYNCMTJXJGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385845
Record name 1-(2-fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5432-05-3
Record name 1-(2-fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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